The compound 4-({3-[4-(trifluoromethoxy)phenyl]-1,2,4-oxadiazol-5-yl}methyl)-3,4-dihydro-2H-1,4-benzoxazin-3-one is a complex organic molecule characterized by its unique structural features and potential biological activities. It is classified under the category of benzoxazines, which are known for their diverse applications in medicinal chemistry and material science.
This compound has been identified with the CAS number 1358941-45-3 and has a molecular formula of C22H20F3N3O4. Its molecular weight is approximately 447.4 g/mol. The presence of trifluoromethoxy and oxadiazole moieties suggests significant potential for biological activity, particularly in the context of anticancer research .
The compound belongs to the class of benzoxazines, which are heterocyclic compounds featuring a benzene ring fused to an oxazine ring. The incorporation of trifluoromethoxy and oxadiazole groups enhances its chemical reactivity and biological properties, making it a subject of interest in pharmaceutical research.
The synthesis of 4-({3-[4-(trifluoromethoxy)phenyl]-1,2,4-oxadiazol-5-yl}methyl)-3,4-dihydro-2H-1,4-benzoxazin-3-one involves several key steps:
These methods highlight the versatility of synthetic strategies employed in the preparation of complex organic molecules.
The molecular structure of 4-({3-[4-(trifluoromethoxy)phenyl]-1,2,4-oxadiazol-5-yl}methyl)-3,4-dihydro-2H-1,4-benzoxazin-3-one can be represented as follows:
The compound's structure can be visualized through its SMILES representation: CC(C)(C)c1ccc2c(c1)OCC(=O)N2Cc1nc(-c2ccc(OC(F)(F)F)cc2)no1
.
The compound is expected to undergo various chemical reactions due to the presence of functional groups:
The mechanism of action for this compound is primarily linked to its biological activity:
The potential applications of 4-({3-[4-(trifluoromethoxy)phenyl]-1,2,4-oxadiazol-5-yl}methyl)-3,4-dihydro-2H-1,4-benzoxazin-3-one include:
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2